N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide
Overview
Description
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, an isothiocyanate group, and a benzenesulfonamide group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been shown to block the biosynthesis of certain bacterial lipids , suggesting that this compound may also interfere with lipid metabolism or other related biochemical pathways.
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-chlorophenylamine with 4-isothiocyanatobenzenesulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group, leading to the formation of thiourea or thiocarbamate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or thiols.
Addition Reactions: The isothiocyanate group can also participate in addition reactions with various nucleophiles, leading to the formation of adducts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include thiourea derivatives, thiocarbamates, sulfoxides, sulfones, and various adducts depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules, facilitating the synthesis of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
This compound derivatives: Various derivatives with modifications to the isothiocyanate or sulfonamide groups, which may exhibit different reactivity and biological activity.
Other isothiocyanate compounds: Such as phenyl isothiocyanate and benzyl isothiocyanate, which share the isothiocyanate functional group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S2/c14-10-1-3-12(4-2-10)16-20(17,18)13-7-5-11(6-8-13)15-9-19/h1-8,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHRHRCJMUYSHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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